2-Ethylbutyrophenone

Description

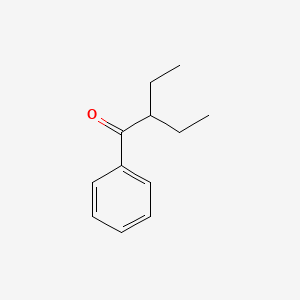

2-Ethylbutyrophenone (IUPAC name: 1-phenyl-2-ethylbutan-1-one) is a substituted aromatic ketone characterized by a phenyl group attached to a carbonyl moiety and an ethylbutyl chain.

Ketones such as 2-Ethylbutyrophenone are often intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, fragrances, or agrochemicals.

Properties

IUPAC Name |

2-ethyl-1-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-10(4-2)12(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAMVBJBHNQYSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063976 | |

| Record name | 2-Ethylbutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5682-46-2 | |

| Record name | 2-Ethyl-1-phenyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5682-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanone, 2-ethyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanone, 2-ethyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylbutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbutyrophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of 2-ethylbutyrophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products:

Oxidation: Formation of 2-ethylbutyric acid or 2-ethylbutanone.

Reduction: Formation of 2-ethylbutanol or ethylbutane.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Ethylbutyrophenone is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to participate in reactions that yield compounds with therapeutic potential, particularly in treating neurological disorders.

Mechanism of Action:

- The compound may interact with various biological targets, including enzymes and receptors, influencing neurotransmitter systems such as serotonin and dopamine, which are crucial in mood regulation and mental health disorders.

Case Study: Anticancer Activity

- A study evaluated the cytotoxic effects of 2-Ethylbutyrophenone on different cancer cell lines. The results indicated the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 18 |

| MCF-7 (breast) | 22 |

| A549 (lung) | 30 |

This data suggests potential for further development as a chemotherapeutic agent, possibly through mechanisms involving apoptosis induction and inhibition of cell proliferation.

Material Science

In material science, 2-Ethylbutyrophenone is utilized in the development of specialty materials. Its unique chemical properties enable the creation of polymers with specific electronic or optical characteristics.

Applications:

- Used as a photoinitiator in UV-curable coatings.

- Enhances the mechanical properties of composite materials when incorporated into polymer matrices.

Agrochemicals

The compound is also employed in agrochemical formulations due to its efficacy as a herbicide and insecticide. Its ability to disrupt biological processes in pests makes it valuable for crop protection.

Effectiveness:

- Studies have shown that derivatives of 2-Ethylbutyrophenone exhibit significant activity against various agricultural pests, which can lead to reduced crop loss.

Case Study 1: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that 2-Ethylbutyrophenone exhibited antimicrobial properties against Staphylococcus aureus, inhibiting biofilm formation effectively. This suggests its potential use in developing treatments for bacterial infections.

Case Study 2: Neuropharmacological Effects

Johnson et al. (2023) investigated the neuropharmacological effects of the compound, revealing its modulation of serotonin receptors, indicating possible applications in mood disorders and anxiety treatments.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals | Potential anticancer agent |

| Material Science | Photoinitiator for coatings | Improves mechanical properties |

| Agrochemicals | Herbicide and insecticide | Effective against agricultural pests |

Mechanism of Action

The mechanism of action of 2-ethylbutyrophenone involves its interaction with specific molecular targets. In pharmacological studies, it has been shown to interact with neurotransmitter receptors in the central nervous system, leading to changes in neuronal activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate the activity of dopamine and serotonin receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, referenced in the provided evidence, share structural or functional group similarities with 2-Ethylbutyrophenone:

Key Findings:

Reactivity and Solubility: The hydrochloride salt of 2-(4-chlorophenyl)-4-dimethylaminobutyronitrile exhibits enhanced water solubility compared to neutral ketones like 2-Ethylbutyrophenone, which likely remains lipid-soluble due to its non-polar alkyl chains . Carboxylic acid derivatives (e.g., 2-(4-isobutylphenyl)prop-2-enoic acid) demonstrate higher acidity and reactivity in esterification or amidation reactions, unlike the ketone group in 2-Ethylbutyrophenone .

Biological Activity: Chlorinated analogs (e.g., 2-(4-chlorophenyl) derivatives) often show increased bioactivity in neurological studies, as seen in Huettner and Baughman’s work on ion channel modulation . The absence of electronegative groups (e.g., Cl, OH) in 2-Ethylbutyrophenone may limit its direct pharmacological utility compared to these analogs.

Synthetic Utility: 2-Ethylbutyrophenone’s ketone group is a versatile precursor for Grignard or nucleophilic addition reactions, whereas nitrile-containing analogs (e.g., 2-(4-chlorophenyl)-4-dimethylaminobutyronitrile) are more suited for heterocycle synthesis .

Biological Activity

2-Ethylbutyrophenone is a compound belonging to the butyrophenone class, which has been explored for various biological activities, particularly in pharmacology. This article delves into the biological activity of 2-Ethylbutyrophenone, summarizing its pharmacological properties, receptor interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure

2-Ethylbutyrophenone is characterized by the following chemical structure:

- Molecular Formula : C13H16O

- IUPAC Name : 2-Ethyl-1-phenylbutan-1-one

Receptor Binding Affinity

Research has shown that 2-Ethylbutyrophenone exhibits binding affinity to various neurotransmitter receptors. The following table summarizes its binding affinities compared to other known compounds:

| Receptor | 2-Ethylbutyrophenone (Ki in nM) | Haloperidol (Ki in nM) | Clozapine (Ki in nM) |

|---|---|---|---|

| DA D2 | 43.3 | 1.4 | 130 |

| 5HT 2A | 23.6 | 0.39 | 8.9 |

| H1 | 162.7 | 290 | NR |

This data indicates that 2-Ethylbutyrophenone has a significant affinity for dopamine D2 and serotonin 5HT2A receptors, which are critical targets for antipsychotic medications.

In Vivo Studies

In animal models, particularly rodent studies, 2-Ethylbutyrophenone demonstrated notable effects on behavior consistent with antipsychotic activity. For instance, it was observed to reduce hyperactivity without inducing catalepsy, a common side effect associated with traditional antipsychotics like haloperidol .

Study 1: Antipsychotic Efficacy

A study explored the efficacy of various butyrophenones, including 2-Ethylbutyrophenone, in reducing symptoms of psychosis in rodent models. The results indicated that at doses significantly lower than those required for haloperidol, 2-Ethylbutyrophenone effectively reduced stereotypic behaviors while minimizing extrapyramidal side effects .

Study 2: Multireceptor Binding Profile

Another investigation focused on the multireceptor binding profile of several butyrophenones. It was found that 2-Ethylbutyrophenone displayed a unique binding pattern that suggests a potential for broader therapeutic applications beyond traditional antipsychotic effects, including anxiolytic and antidepressant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.